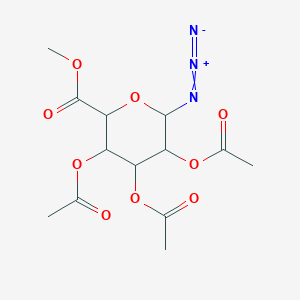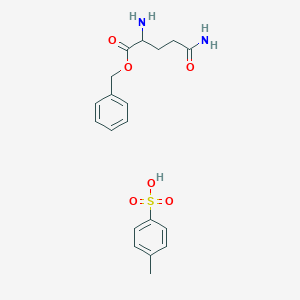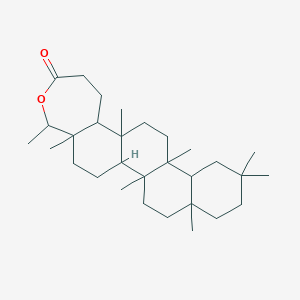
6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenofibryl glucuronide is a metabolite of fenofibrate, a drug commonly used to treat hyperlipidemia by reducing cholesterol and triglycerides in the blood. Chemically, it is a benzophenone derivative with the IUPAC name (2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fenofibryl glucuronide is synthesized through the glucuronidation of fenofibric acid. This process involves the conjugation of fenofibric acid with glucuronic acid, typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and a suitable buffer system to maintain the pH .
Industrial Production Methods
Industrial production of fenofibryl glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and release of fenofibric acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic conditions with UDP-glucuronic acid and UGT enzymes.
Major Products
The major product of hydrolysis is fenofibric acid, which retains the pharmacological activity of the parent compound, fenofibrate .
Applications De Recherche Scientifique
Fenofibryl glucuronide has several applications in scientific research:
Mécanisme D'action
Fenofibryl glucuronide exerts its effects primarily through its parent compound, fenofibrate. Fenofibrate activates peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. This activation leads to increased lipolysis, reduced triglyceride levels, and improved lipid profiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clofibrate: Another hypolipidemic agent that undergoes similar metabolic pathways, forming clofibryl glucuronide.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects but different metabolic profiles.
Uniqueness
Fenofibryl glucuronide is unique due to its specific metabolic pathway and the role of PPARα activation in its mechanism of action. Unlike clofibrate and gemfibrozil, fenofibrate has a more favorable safety profile and is often preferred in clinical settings .
Propriétés
IUPAC Name |
6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOJZVSZYFTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)


![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)
![1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B12320550.png)
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B12320552.png)

![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)

![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)

